Damascenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-Inflammatory Properties

Studies suggest that damascenine may possess anti-inflammatory properties. A 2015 study published in the journal "Inflammation Research" found that damascenine treatment reduced inflammation in mice with induced colitis []. Additionally, a 2018 study published in "Life Sciences" reported that damascenine exhibited anti-inflammatory effects in human mast cells, which are involved in allergic reactions []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action in humans.

Anti-Cancer Potential

Some studies have explored the potential anti-cancer properties of damascenine. A 2012 study published in "Cancer Letters" reported that damascenine induced cell death in various human cancer cell lines, including breast, lung, and colon cancer cells []. Another study, published in "Oncology Letters" in 2014, found that damascenine inhibited the growth and migration of human gastric cancer cells []. While these findings are promising, more studies are necessary to investigate the efficacy and safety of damascenine in cancer treatment.

Damascenine is an alkaloid primarily derived from the seeds of Nigella damascena, commonly known as love-in-a-mist. This compound is notable for its complex structure, classified within the broader category of damascones and damascenones, which are aromatic compounds recognized for their floral and fruity scents. Damascenine plays a significant role in the fragrance industry, contributing to the olfactory profiles of various perfumes and essential oils. Its molecular formula is , and it has a unique structure that distinguishes it from other related compounds.

The chemical behavior of damascenine involves several reactions typical of alkaloids, including oxidation, reduction, and hydrolysis. In particular, damascenine can undergo oxidation to form various metabolites, which may exhibit different biological activities. Additionally, it can participate in nucleophilic substitutions due to the presence of functional groups in its structure.

Damascenine can be synthesized through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction typically involves solvent extraction methods from Nigella damascena seeds, followed by purification processes like chromatography. Synthetic routes may involve starting materials such as farnesyl pyrophosphate and isopentenyl pyrophosphate, leading to complex multistep reactions that yield damascenine through intermediates like geranylgeranyl pyrophosphate .

Damascenine finds applications primarily in the fragrance industry due to its pleasant aroma. It is used in perfumes, cosmetics, and flavoring agents. Additionally, its potential therapeutic properties have sparked interest in pharmaceutical formulations aimed at treating inflammatory conditions or infections.

Studies on the interactions of damascenine with biological systems have revealed that it can affect cellular membranes without causing hemolysis at certain concentrations. This suggests a selective interaction with cell membranes that could be leveraged in therapeutic contexts . Further research is needed to fully understand its pharmacokinetics and potential interactions with other drugs.

Damascenine shares structural similarities with several other compounds in the damascone family and related ketones. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Beta-Damascenone | Known for its floral aroma; used extensively in perfumery. | |

| Alpha-Damascenone | Similar scent profile; slightly different chemical structure affecting volatility. | |

| Damascone | Precursor to damascenones; contributes to rose-like fragrances. | |

| Ionones | Related compounds with similar olfactory properties but different structures affecting scent profiles. |

Damascenine is unique due to its nitrogen-containing structure, which differentiates it from these closely related compounds. This nitrogen presence potentially contributes to distinct biological activities not found in purely carbon-based analogs.

Molecular Formula and Isomeric Forms

Damascenine is a naturally occurring alkaloid first isolated from the seeds of Nigella damascena by Schneider in 1890 [1]. The molecular formula of damascenine is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol [2]. This formula was initially reported as C₁₀H₁₅O₃N by Schneider, but subsequent research confirmed the correct formula with two fewer hydrogen atoms [11].

The structural elucidation of damascenine has been a subject of scientific investigation since its discovery [11]. Early work by Pommerehne assigned an incorrect formula (C₉H₁₁O₃N), which was later corrected through comprehensive chemical analysis [11]. The compound was also temporarily known as "methyldamascenine" when isolated from Nigella aristata by Keller, but further research confirmed it was identical to damascenine from Nigella damascena [11].

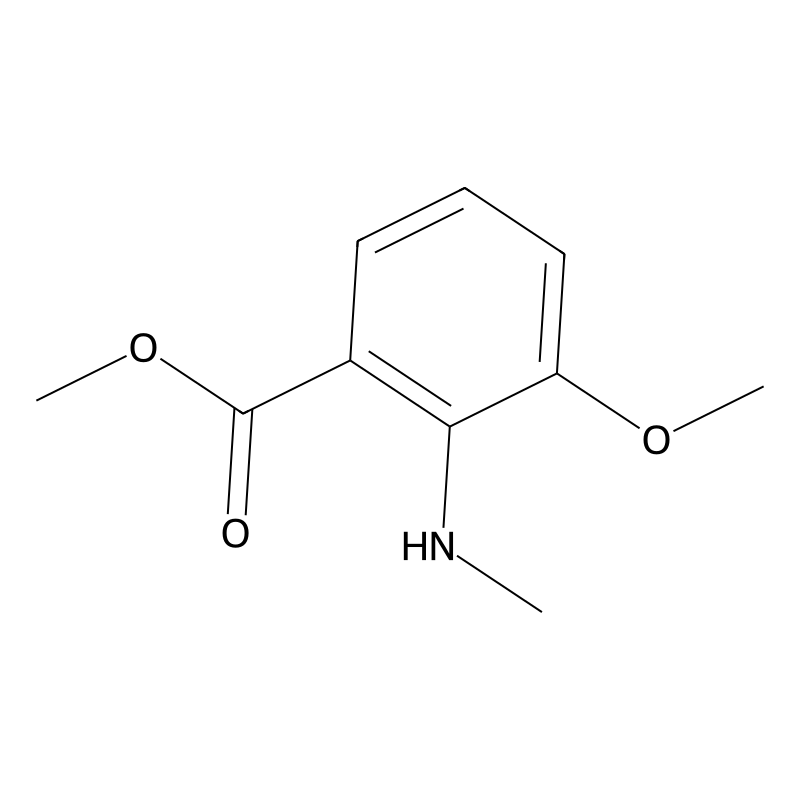

Damascenine exists primarily in one isomeric form as methyl 2-methylamino-3-methoxybenzoate [1] [2]. The structure features a benzoic acid methyl ester with methoxy and methylamino substituents at specific positions on the aromatic ring [1]. Unlike some related compounds such as beta-damascenone, which can exist in cis and trans isomeric forms, damascenine does not exhibit significant geometric isomerism due to its aromatic structure [5] [7].

Functional Group Analysis (Methoxy, Methylamino, Ester)

Damascenine contains three key functional groups that define its chemical properties and reactivity [1]:

Methoxy Group (-OCH₃): Located at the 3-position of the benzoic acid structure, this functional group contributes to the compound's solubility characteristics and participates in hydrogen bonding interactions [2] [3]. The methoxy group is attached directly to the aromatic ring, influencing the electron distribution within the molecule [1].

Methylamino Group (-NHCH₃): Positioned at the 2-position of the benzoic acid structure, this secondary amine functional group is a key reactive center in the molecule [11]. The presence of the nitrogen atom with its lone pair of electrons makes this group particularly important for the compound's chemical behavior and potential for derivatization [11] [15].

Ester Group (-COOCH₃): The methyl ester functionality at position 1 of the aromatic ring is a defining characteristic of damascenine [1] [2]. This group is susceptible to hydrolysis, which explains the ready conversion of damascenine to damasceninic acid under basic conditions [11]. The ester group contributes significantly to the compound's physical properties, including its melting and boiling points [3].

The spatial arrangement of these functional groups around the aromatic core creates a unique chemical entity with specific reactivity patterns [11]. The proximity of the methylamino group to the ester functionality influences intramolecular interactions and affects the compound's stability and reactivity profile [15]. The methoxy group, being electron-donating, alters the electron density distribution in the aromatic ring, further influencing the compound's chemical behavior [2] [3].

Physical-Chemical Properties

Spectroscopic Data (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of damascenine provides valuable structural information about the compound [22]. Key signals in the ¹H NMR spectrum (500 MHz, D₂O) include:

- Aromatic protons: signals in the range of 6.40-7.50 ppm, corresponding to the three protons on the benzene ring [22] [23]

- Methoxy group: a singlet at approximately 3.88-3.93 ppm, integrating for three protons [22] [25]

- Methylamino group: a singlet at approximately 2.70-2.90 ppm, integrating for three protons [22] [23]

- Methyl ester group: a singlet at approximately 3.70-3.80 ppm, integrating for three protons [22] [23]

Carbon-13 (¹³C) NMR spectroscopy reveals the carbon framework of damascenine with characteristic signals [23]:

- Carbonyl carbon of the ester group: approximately 165-170 ppm [23] [25]

- Aromatic carbons: signals between 110-150 ppm [23]

- Methoxy carbon: approximately 60-62 ppm [23] [25]

- Methylamino carbon: approximately 30-35 ppm [23]

- Methyl ester carbon: approximately 50-55 ppm [23]

Mass Spectrometry (MS)

Mass spectrometric analysis of damascenine reveals characteristic fragmentation patterns that aid in its identification [24] [26]:

- Molecular ion peak [M]⁺ at m/z 195, corresponding to the molecular weight of damascenine [1] [24]

- Fragment ions include:

Infrared (IR) Spectroscopy

The IR spectrum of damascenine exhibits several characteristic absorption bands that correspond to its functional groups [27] [28]:

- Ester carbonyl (C=O) stretching: strong absorption at approximately 1730-1750 cm⁻¹ [28] [29]

- Aromatic C=C stretching: multiple bands in the region of 1600-1475 cm⁻¹ [28] [31]

- C-H stretching of methyl groups: bands at 2850-3000 cm⁻¹ [28] [31]

- C-H stretching of aromatic ring: bands at 3000-3100 cm⁻¹ [28] [31]

- C-O stretching of methoxy and ester groups: strong bands in the region of 1000-1300 cm⁻¹ [28] [29]

- N-H stretching of secondary amine: weak to medium band at approximately 3300-3500 cm⁻¹ [28] [29]

- C-N stretching: medium bands at 1000-1250 cm⁻¹ [28] [29]

These spectroscopic data collectively provide a comprehensive fingerprint for the identification and structural confirmation of damascenine [22] [24] [28].

Thermodynamic and Kinetic Properties (Melting/Boiling Points, Solubility)

Damascenine exhibits distinct thermodynamic and kinetic properties that influence its physical behavior and chemical reactivity [2] [3] [10].

Melting and Boiling Points

Damascenine is a crystalline solid at room temperature with the following thermal properties [2] [3]:

- Melting point: 27-29°C [3] [10]

- Boiling point: 270°C at atmospheric pressure (with slight decomposition) [3] [10]

- Boiling point under reduced pressure: 147°C at 10 mmHg [3] [10]

The relatively low melting point indicates weak intermolecular forces in the crystalline state, likely due to the molecular structure that limits efficient crystal packing [2] [3]. When heated to its boiling point at atmospheric pressure, damascenine undergoes slight decomposition, suggesting thermal instability at elevated temperatures [3] [10].

Solubility Properties

The solubility profile of damascenine is influenced by its functional groups [2] [3]:

- Water solubility: Practically insoluble in water [3] [10]

- Organic solvent solubility: Highly soluble in common organic solvents including ethanol, methanol, diethyl ether, chloroform, and benzene [2] [3]

- LogP value: 2.880 (estimated), indicating moderate lipophilicity [3] [10]

The limited water solubility can be attributed to the predominance of nonpolar groups in the molecule, while the presence of polar functional groups (methoxy, methylamino, and ester) contributes to its solubility in polar organic solvents [2] [3].

Other Thermodynamic and Kinetic Parameters

Additional physical-chemical properties of damascenine include [2] [3] [10]:

- Density: 1.1926 g/cm³ (estimated) [3] [10]

- Refractive index: 1.5150 (estimated) [3] [10]

- pKa: 2.75 ± 0.10 (predicted), indicating weak basicity due to the methylamino group [3] [10]

- Flash point: 122.8 ± 21.8°C, relevant for handling and storage considerations [2]

The ester functionality in damascenine is susceptible to hydrolysis, particularly under basic conditions, leading to the formation of damasceninic acid (2-methylamino-3-methoxybenzoic acid) [11] [15]. This hydrolysis reaction is an important kinetic consideration when working with damascenine in aqueous or basic environments [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ | [1] [2] |

| Molecular Weight | 195.22 g/mol | [2] [3] |

| Melting Point | 27-29°C | [3] [10] |

| Boiling Point | 270°C (with slight decomposition) | [3] [10] |

| Density | 1.1926 g/cm³ (estimated) | [3] [10] |

| Refractive Index | 1.5150 (estimated) | [3] [10] |

| LogP | 2.880 (estimated) | [3] [10] |

| pKa | 2.75 ± 0.10 (predicted) | [3] [10] |

| Water Solubility | Practically insoluble | [3] [10] |

| Odor | Fruity-winey, grape-like | [3] |

Synthetic Routes and Optimization

Classical Synthesis Methods (Ewins, 1912; Kaufmann, 1916)

The first successful synthesis of damascenine was reported by Arthur James Ewins in 1912, establishing the correct structure of the natural alkaloid [11] [15]. This groundbreaking work not only confirmed the molecular structure but also provided a viable synthetic route to produce the compound [11].

Ewins Synthesis (1912)

The Ewins synthesis of damascenine followed a multi-step approach starting from meta-hydroxybenzoic acid [11] [15]:

- Methylation of meta-hydroxybenzoic acid to form meta-methoxybenzoic acid [11] [15]

- Nitration to produce 2-nitro-3-methoxybenzoic acid [11] [15]

- Reduction of the nitro group to yield 2-amino-3-methoxybenzoic acid [11] [15]

- Methylation of the amino group to form 2-methylamino-3-methoxybenzoic acid (damasceninic acid) [11] [15]

- Esterification of damasceninic acid with methanol under acidic conditions to produce methyl 2-methylamino-3-methoxybenzoate (damascenine) [11] [15]

The synthetic damascenine produced by Ewins was identical to the natural alkaloid in all respects, including boiling point (156-157°C at 17 mmHg), melting point (23-24°C), and chemical reactivity [11] [15]. This synthesis conclusively established that damascenine was the methyl ester of damasceninic acid, resolving earlier confusion in the literature [11].

Kaufmann Synthesis (1916)

In 1916, Kaufmann and Rothlin developed an alternative synthetic approach to damascenine [16] [17]. Their method involved:

- Starting with 3-hydroxy-2-aminobenzoic acid (3-hydroxyanthranilic acid) [16]

- Sequential methylation of the hydroxy, amino, and carboxylic acid groups [16] [17]

- The reaction was conducted using methanol and alkaline earth salts of methylsulfuric acid in the presence of hydrochloric acid [16]

The Kaufmann method provided an alternative route to damascenine but was generally less efficient than the Ewins approach [16] [17]. However, it contributed valuable insights into the reactivity patterns of the functional groups in damascenine and related compounds [16].

Both classical synthesis methods established the foundation for understanding damascenine's structure and provided viable routes for its laboratory preparation [11] [15] [16]. These early synthetic approaches were characterized by multiple steps, moderate yields, and the use of conventional reagents available in the early 20th century [11] [15].

Modern Catalytic and Solvent-Free Approaches

Contemporary synthetic approaches to damascenine and related compounds have evolved significantly, incorporating catalytic methods and environmentally friendly protocols that align with green chemistry principles [18] [19].

Catalytic Approaches

Modern catalytic methods for the synthesis of compounds structurally related to damascenine include:

Copper-catalyzed coupling reactions: Copper catalysts have been employed for the formation of carbon-nitrogen bonds, which is relevant for introducing the methylamino functionality in damascenine [19]. These reactions typically proceed under milder conditions than classical methods and offer improved regioselectivity [19].

Nickel and manganese-based catalysis: Heterogeneous catalysts supported on zeolites have been developed for various transformations relevant to damascenine synthesis, including selective methylation reactions [19]. These catalysts can be recovered and reused, enhancing the sustainability of the synthetic process [19].

Indium-based catalysts: Silica-xerogel-supported indium(III) composites have shown promise for reactions that could be adapted to damascenine synthesis, offering both conventional and microwave-assisted methodologies [19].

Solvent-Free Approaches

Solvent-free methodologies represent a significant advancement in green chemistry approaches to organic synthesis, including compounds like damascenine [18] [19]:

Solvent-free condensation reactions: These methods eliminate the need for organic solvents, reducing waste generation and simplifying purification procedures [18]. For example, Pechmann condensation under solvent-free conditions using heterogeneous catalysts like FeCl₃/MCM41 has been developed for the synthesis of coumarins, and similar approaches could be adapted for damascenine synthesis [18].

Microwave-assisted solvent-free synthesis: This approach combines the advantages of microwave irradiation (rapid heating, enhanced reaction rates) with solvent-free conditions, potentially leading to more efficient damascenine synthesis [19]. Reactions that typically require hours under conventional heating can often be completed in minutes using microwave irradiation [19].

Mechanochemical methods: Ball-milling and related techniques enable solid-state reactions without solvents, offering an alternative approach to damascenine synthesis that minimizes waste generation [18] [19].

The development of these modern synthetic approaches offers several advantages over classical methods, including [18] [19]:

- Reduced environmental impact through elimination or minimization of hazardous solvents

- Enhanced reaction efficiency with higher yields and shorter reaction times

- Improved selectivity, reducing the formation of unwanted byproducts

- Potential for continuous flow processing, facilitating scale-up for industrial production

While these modern approaches have not been specifically reported for damascenine synthesis in the available literature, they represent promising directions for future development of more sustainable and efficient synthetic routes to this alkaloid [18] [19].

Patent-Based Industrial-Scale Production Protocols

Industrial-scale production of damascenine and structurally related compounds has been the subject of several patents, describing optimized processes suitable for commercial manufacturing [13] [20]. These patents detail specific protocols that address challenges associated with large-scale production, including yield optimization, purification strategies, and cost-effectiveness [13] [20].

Key Industrial Production Methods

While specific patents focusing exclusively on damascenine industrial production are limited in the available literature, several relevant approaches for related compounds have been documented [13] [20]:

Oxidative Synthesis Routes: Industrial methods often employ oxidation reactions as key steps in the synthesis of aromatic compounds with functional groups similar to those in damascenine [13]. For example, a patent describes the industrial manufacturing of damascenone through oxidation of precursor compounds, which could potentially be adapted for damascenine production [13].

Catalytic Processes: Industrial-scale production frequently utilizes heterogeneous catalysts to facilitate reactions under continuous flow conditions [19] [20]. These catalysts are designed for extended use cycles, reducing the environmental impact and production costs [19].

Optimized Reaction Parameters: Patents typically specify precise reaction conditions (temperature, pressure, catalyst loading, reaction time) that have been optimized for maximum yield and product purity [13] [20]. These parameters are crucial for successful scale-up from laboratory to industrial production [13].

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of damascenine involves several important considerations [13] [20]:

Reactor Design: Industrial production requires specialized reactor designs that ensure efficient mixing, heat transfer, and process control [13]. Continuous flow reactors are often preferred over batch processes for improved efficiency and product consistency [13] [20].

Purification Strategies: Large-scale purification methods differ significantly from laboratory techniques [13]. Industrial protocols typically employ crystallization, distillation under reduced pressure, and chromatographic methods optimized for high throughput [13] [20].

Quality Control: Industrial production protocols include rigorous quality control measures to ensure consistent product purity and compliance with regulatory standards [13] [20]. These measures typically involve spectroscopic analysis (NMR, IR, MS) and chromatographic techniques [13].

Environmental Considerations: Modern industrial processes increasingly incorporate green chemistry principles to minimize waste generation and reduce environmental impact [13] [19]. This includes solvent recycling, catalyst recovery, and energy-efficient process design [13] [19].